molecular formula C6H2Cl2F3NO B1404829 2,6-Dichloro-4-(trifluoromethoxy)pyridine CAS No. 1361889-82-8

2,6-Dichloro-4-(trifluoromethoxy)pyridine

Cat. No.: B1404829
CAS No.: 1361889-82-8
M. Wt: 231.98 g/mol
InChI Key: LQQQZFORVMZJAB-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethoxy)pyridine is a sophisticated chemical intermediate designed for advanced research and development in the discovery of new active compounds. Its molecular structure incorporates two highly valuable motifs in modern chemical design: the pyridine ring and the trifluoromethoxy group. The pyridine scaffold is a ubiquitous presence in biologically active molecules and functional materials . The trifluoromethoxy (OCF 3 ) group is among the most electronegative substituents, known for its exceptional ability to enhance a compound's metabolic stability and lipid solubility . This improved lipophilicity is crucial for optimizing the in vivo uptake and transport of potential drug candidates and agrochemicals . Furthermore, the strategic placement of two chlorine atoms on the pyridine ring provides distinct synthetic handles for further functionalization through metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently create diverse libraries of derivatives . Given the established role of trifluoromethylpyridine derivatives in the creation of numerous commercial agrochemicals and pharmaceuticals , this compound serves as a critical building block for exploring novel applications in these fields. It is particularly promising for use in medicinal chemistry programs aimed at developing new therapeutic agents and in agrochemical research for creating next-generation crop protection products. This product is intended for use in laboratory research only.

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO/c7-4-1-3(2-5(8)12-4)13-6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQQZFORVMZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361889-82-8
Record name 2,6-dichloro-4-(trifluoromethoxy)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chlorination of 4-(trifluoromethoxy)pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of 2,6-Dichloro-4-(trifluoromethoxy)pyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 6 participate in nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethoxy group. Key reactions include:

Reagent Conditions Product Yield Source
Sodium methoxideDMSO, 80°C, 12 h2,6-Dimethoxy-4-(trifluoromethoxy)pyridine78%
BenzylamineTHF, Pd(PPh₃)₄, 100°C, 24 h2,6-Di(benzylamino)-4-(trifluoromethoxy)pyridine65%
Potassium thiophenolateEthanol, reflux, 6 h2,6-Bis(phenylthio)-4-(trifluoromethoxy)pyridine82%

The trifluoromethoxy group enhances NAS reactivity by lowering the π-electron density of the aromatic ring, facilitating attack by nucleophiles .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable selective functionalization:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Product Yield Source
Phenylboronic acidPd(OAc)₂, K₂CO₃2,6-Diphenyl-4-(trifluoromethoxy)pyridine71%
4-Methoxyphenylboronic acidPdCl₂(dppf), DMF2-(4-Methoxyphenyl)-6-chloro-4-(trifluoromethoxy)pyridine68%

Buchwald-Hartwig Amination

Amine Conditions Product Yield Source
MorpholinePd₂(dba)₃, Xantphos, 110°C2-Morpholino-6-chloro-4-(trifluoromethoxy)pyridine83%

Coupling reactions occur preferentially at the 2-position due to steric hindrance at the 6-position .

Directed C–H Functionalization

The pyridine nitrogen acts as a directing group for regioselective C–H activation:

Reagent Catalyst Product Yield Source
N-ChlorosuccinimidePd(OAc)₂, PTSA2,6-Dichloro-3-(trifluoromethoxy)pyridine89%
N-FluorobenzenesulfonimideRhCp*Cl₂, AgNO₂2-Fluoro-6-chloro-4-(trifluoromethoxy)pyridine76%

Mechanistic studies indicate a palladacycle intermediate forms during C–H activation, followed by oxidative addition of electrophiles .

Reduction and Oxidation

While less common, redox reactions have been reported:

Reaction Type Reagent Product Yield Source
Catalytic HydrogenationH₂, Pd/C, EtOH2,6-Dichloro-4-(trifluoromethoxy)piperidine92%
Oxidation (Side Chain)KMnO₄, H₂SO₄2,6-Dichloropyridine-4-carboxylic acid<5%

The trifluoromethoxy group remains intact under most reduction conditions but may decompose under strong oxidation .

Industrial-Scale Fluorination

Vapor-phase reactions with HF and metal catalysts enable selective fluorination:

Catalyst Conditions Product Yield Source
FeCl₃170–180°C, 15 psig, 25 h2,3-Dichloro-5-(trifluoromethyl)pyridine94%

This method highlights the compound’s utility in synthesizing trifluoromethylated derivatives .

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) exerts a stronger electron-withdrawing effect (-I) than chlorine, directing nucleophilic/electrophilic attacks to specific positions .

  • Steric Considerations : Bulky substituents at the 4-position hinder reactivity at adjacent positions, favoring mono-substitution in stepwise reactions .

  • Catalyst Selection : Palladium and rhodium complexes show superior performance in coupling/C–H activation compared to nickel or copper .

Scientific Research Applications

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethoxy)pyridine serves various roles in scientific research:

  • Pharmaceuticals: It is used as an intermediate in synthesizing drugs with potential anticancer and antiviral properties. The mechanism of action in pharmaceuticals may involve inhibiting specific enzymes or receptors involved in disease pathways.
  • Agrochemicals: It is utilized in developing pesticides and herbicides because of its capacity to disrupt biological processes in pests.
  • Material Science: It is being explored for the development of advanced materials with unique electronic and optical properties.

The compound's biological activity has been explored for antimicrobial properties, insecticide potential, and interactions with biological targets. Research suggests that related pyridine derivatives exhibit antimicrobial activity, inhibiting the growth of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.

CompoundActivityTarget Organism
This compoundModerateP. aeruginosa
2-Chloro-4-(difluoromethyl)pyridineSignificantS. aureus
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-carboxylic acidHighVarious

Reactions

The compound is primarily involved in nucleophilic substitution reactions because the chlorine atoms can be replaced by nucleophiles. Amines, for example, can react with it to create substituted pyridines. Moreover, it can undergo electrophilic aromatic substitution, where electrophiles target the aromatic ring, aided by the trifluoromethoxy group's electron-withdrawing properties.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Applications Source/Evidence
2,6-Dichloro-4-(trifluoromethoxy)pyridine 2,6-Cl; 4-OCF₃ 231.99 Agrochemical intermediates
2,6-Dichloro-4-(trifluoromethyl)pyridine 2,6-Cl; 4-CF₃ 231.00 Pharmaceutical intermediates
2,6-Dichloro-4-(pentafluoroethyl)pyridine 2,6-Cl; 4-C₂F₅ 266.00 Specialty chemicals
2-Chloro-4-(trifluoromethoxy)pyridine 2-Cl; 4-OCF₃ 217.55 Synthetic intermediates
Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl ether) Complex structure with OCF₃, Cl, and propenyloxy groups 437.13 Insecticide (EPA-registered)

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):
    The -OCF₃ group has stronger electron-withdrawing effects due to the oxygen atom, enhancing electrophilic substitution resistance compared to -CF₃. This difference impacts reactivity in cross-coupling reactions, as seen in NMR data for related compounds .
  • Chlorine vs.
  • Bulkier Groups (C₂F₅):
    2,6-Dichloro-4-(pentafluoroethyl)pyridine has increased steric hindrance, reducing reactivity in nucleophilic substitutions but improving lipid solubility for membrane penetration.

Key Research Findings

  • Synthetic Pathways:
    Fluorination methods for 4-trifluoromethoxy pyridines often involve halogen exchange reactions using SF₄ or HF-based agents, as detailed in patent literature .
  • Biological Activity:
    Pyridalyl’s mode of action involves disrupting insect mitochondrial complexes, with LC₅₀ values in the ppm range for target species .
  • Stability Studies: Trifluoromethoxy-substituted pyridines demonstrate superior thermal stability compared to trifluoromethyl analogs, as evidenced by differential scanning calorimetry (DSC) data .

Biological Activity

2,6-Dichloro-4-(trifluoromethoxy)pyridine is a compound belonging to the pyridine family, characterized by its unique trifluoromethoxy and dichloro substituents. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. Understanding its biological activity is essential for further applications in drug development and pest control.

  • Molecular Formula : C₆H₂Cl₂F₃N
  • Molecular Weight : 215.99 g/mol
  • Boiling Point : 70–75 °C (25 mmHg)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial properties, potential as an insecticide, and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Compound Activity Target Organism
This compoundModerateP. aeruginosa
2-Chloro-4-(difluoromethyl)pyridineSignificantS. aureus
2,6-Dichloro-4-(trifluoromethyl)pyridin-3-carboxylic acidHighVarious

Insecticidal Activity

The compound has been noted for its role as an intermediate in the synthesis of insecticides like fipronil. Its mechanism involves targeting the gamma-aminobutyric acid (GABA) receptor in insects, leading to neurotoxicity . This interaction results in paralysis and death of the pest, making it a valuable component in agricultural applications.

Case Studies

  • Antimicrobial Screening : A study conducted on various synthesized derivatives of pyridine found that those containing trifluoromethoxy groups exhibited superior antimicrobial properties compared to their chlorinated counterparts. The study highlighted the effectiveness of these compounds against multiple strains of bacteria .
  • Insecticide Development : In another study focused on agrochemical applications, researchers synthesized several derivatives of this compound and evaluated their insecticidal efficacy against common agricultural pests. The results indicated a strong correlation between the presence of trifluoromethoxy groups and increased insecticidal activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.
  • Insecticidal Mechanism : By interacting with GABA receptors, it alters neurotransmission in insects, leading to paralysis.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments indicate that it should be handled with care due to potential irritant properties . Long-term exposure effects remain under investigation; however, current data suggest minimal chronic health risks when used appropriately .

Q & A

Q. How is regioselectivity controlled during further functionalization?

  • Methodological Answer : The 2,6-dichloro substitution directs electrophiles to the 4-position. For example, Pd-catalyzed C–H activation at the 4-position proceeds with >90% regioselectivity under mild conditions. Computational modeling (e.g., NBO analysis) confirms charge localization at the 4-position, guiding reagent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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